Isobutyltrimethoxysilane

Description

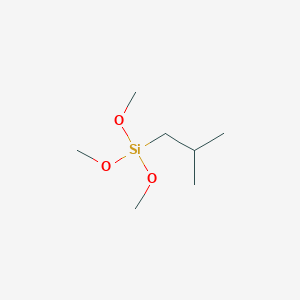

Structure

3D Structure

Properties

IUPAC Name |

trimethoxy(2-methylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18O3Si/c1-7(2)6-11(8-3,9-4)10-5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJRNCYWTVGEEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

180537-00-2 | |

| Record name | Silane, trimethoxy(2-methylpropyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180537-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1066366 | |

| Record name | Silane, trimethoxy(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Silane, trimethoxy(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyltrimethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21055 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18395-30-7 | |

| Record name | Isobutyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18395-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyltrimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018395307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethoxy(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trimethoxy(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethoxy(2-methylpropyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Isobutyltrimethoxysilane: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyltrimethoxysilane (IBTMS) is a versatile organosilicon compound with significant applications across various scientific and industrial fields, including materials science and surface modification. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications. Detailed experimental protocols for its synthesis and use as a surface modifying agent are presented, alongside visualizations of its reaction mechanisms to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is characterized by an isobutyl group and three methoxy (B1213986) groups attached to a central silicon atom.[1] This structure imparts a dual reactivity, with the methoxy groups being hydrolyzable and the isobutyl group providing organic character.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | trimethoxy(2-methylpropyl)silane[2] |

| CAS Number | 18395-30-7[2] |

| Molecular Formula | C₇H₁₈O₃Si[2] |

| Molecular Weight | 178.30 g/mol [2] |

| SMILES | CC(C)C--INVALID-LINK--(OC)OC[2] |

| InChI | InChI=1S/C7H18O3Si/c1-7(2)6-11(8-3,9-4)10-5/h7H,6H2,1-5H3[2] |

| Synonyms | Trimethoxy(2-methylpropyl)silane, Isobutyl(trimethoxy)silane, Silane (B1218182), trimethoxy(2-methylpropyl)- |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application. It is a colorless liquid with a mild odor.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless to clear liquid |

| Boiling Point | 154 °C |

| Density | 0.93 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.396 |

| Flash Point | 27 °C (80.6 °F) - closed cup |

| Vapor Pressure | 4.17 mmHg at 25 °C |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone; insoluble in water.[1] |

| Stability | Moisture sensitive; reacts with water. |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with hydrosilylation being a prominent route. This process involves the addition of a silicon-hydride bond across an unsaturated bond, typically catalyzed by a transition metal complex.

Synthesis via Hydrosilylation of Isobutylene (B52900)

A common method for synthesizing this compound is the hydrosilylation of isobutylene with trimethoxysilane (B1233946) in the presence of a platinum-based catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

-

Trimethoxysilane

-

Isobutylene (liquefied or as a gas)

-

Speier's catalyst (chloroplatinic acid solution in isopropanol)

-

Anhydrous toluene (B28343) (solvent)

-

Reaction vessel (pressure-rated autoclave)

-

Stirring mechanism

-

Temperature and pressure monitoring equipment

-

Distillation apparatus

Procedure:

-

Reactor Setup: A clean, dry, and inert gas-purged pressure reactor is charged with anhydrous toluene and Speier's catalyst (typically in the ppm range relative to the silane).

-

Reactant Addition: The reactor is cooled, and a pre-determined amount of trimethoxysilane is added. Subsequently, liquefied isobutylene is carefully introduced into the sealed reactor. The molar ratio of isobutylene to trimethoxysilane is typically kept in slight excess of 1:1 to ensure complete conversion of the silane.

-

Reaction Conditions: The reactor is sealed, and the mixture is heated to the desired reaction temperature, generally between 60-120°C. The reaction progress is monitored by observing the pressure drop within the reactor. The reaction is highly exothermic and requires careful temperature control.

-

Work-up and Purification: Once the reaction is complete (indicated by a stable pressure), the reactor is cooled to room temperature, and any excess isobutylene is safely vented. The crude product is then purified by fractional distillation under reduced pressure to isolate the this compound from the solvent and any high-boiling byproducts.

Chemical Reactivity: Hydrolysis and Condensation

The utility of this compound as a coupling agent and for surface modification stems from the reactivity of its methoxy groups. These groups undergo hydrolysis in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). The silanol groups can then condense with hydroxyl groups on a substrate surface or with other silanol groups to form stable siloxane bonds (-Si-O-Si-).[3]

Applications

This compound is utilized in a variety of applications, primarily as a coupling agent and for surface modification.[1]

Table 3: Applications of this compound

| Application | Description |

| Coupling Agent | Promotes adhesion between inorganic fillers (e.g., silica (B1680970), glass fibers) and organic polymer matrices in composites.[1] |

| Surface Modification | Renders surfaces hydrophobic, improving water repellency and reducing water absorption in materials like concrete and masonry. |

| Adhesion Promoter | Enhances the adhesion of coatings, sealants, and adhesives to various substrates.[1] |

| Crosslinking Agent | Used in the synthesis of certain polymers to improve their mechanical properties and durability.[1] |

| Precursor for Xerogels | Can be used as a precursor in the sol-gel process to synthesize xerogels.[4] |

Surface Modification of Silica Nanoparticles

A key application of this compound is the hydrophobic modification of silica nanoparticles. This is particularly relevant in fields where the dispersion of nanoparticles in non-polar media is required.

Experimental Protocol: Surface Modification of Fused Silica

Materials:

-

Fused silica slides

-

This compound

-

Ethanol (anhydrous)

-

Deionized water

-

Acetic acid

-

Toluene (anhydrous)

-

Beakers, magnetic stirrer, and stir bars

-

Oven

Procedure:

-

Substrate Cleaning:

-

Clean the fused silica slides by sonicating them in a sequence of deionized water, acetone, and finally ethanol for 15 minutes each.

-

Dry the slides under a stream of nitrogen and then in an oven at 110°C for 1 hour to ensure a dry surface.

-

-

Preparation of Silane Solution:

-

Prepare a 2% (v/v) solution of this compound in a 95:5 (v/v) ethanol/water mixture.

-

Adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze the hydrolysis of the methoxy groups.

-

Stir the solution for 1 hour to allow for hydrolysis to occur.

-

-

Surface Treatment:

-

Immerse the cleaned and dried fused silica slides in the prepared silane solution for 2 hours at room temperature with gentle agitation.

-

-

Rinsing and Curing:

-

Remove the slides from the silane solution and rinse them thoroughly with ethanol to remove any unreacted silane.

-

Cure the treated slides in an oven at 110°C for 30 minutes to promote the covalent bonding of the silane to the silica surface.

-

-

Characterization (Optional):

-

The success of the surface modification can be verified by measuring the water contact angle on the treated surface. A significant increase in the contact angle indicates a successful hydrophobic modification.

-

Safety and Handling

This compound is a flammable liquid and vapor. It can cause skin and eye irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dry, and well-ventilated place away from sources of ignition and moisture.

Conclusion

This compound is a valuable chemical intermediate with a diverse range of applications, primarily centered around its ability to act as a coupling agent and surface modifier. Its dual functionality, arising from its hydrolyzable methoxy groups and its organic isobutyl group, allows for the effective bridging of inorganic and organic materials. A thorough understanding of its chemical properties, synthesis, and reaction mechanisms is essential for its effective utilization in research and industrial applications. The detailed protocols provided in this guide offer a practical framework for scientists and researchers to explore the potential of this compound in their respective fields.

References

- 1. CN103483370B - A kind of preparation method of isobutyl triethoxy silane - Google Patents [patents.google.com]

- 2. This compound | C7H18O3Si | CID 87622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to Isobutyltrimethoxysilane (CAS 18395-30-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyltrimethoxysilane (IBTMS), identified by CAS number 18395-30-7, is a versatile organosilicon compound with significant applications across various scientific and industrial fields. Its unique chemical structure, featuring a hydrolyzable trimethoxysilyl group and a non-hydrolyzable isobutyl group, allows it to function effectively as a surface modifying agent, coupling agent, and adhesion promoter. This technical guide provides a comprehensive overview of IBTMS, including its chemical and physical properties, detailed experimental protocols for its application, and an exploration of its relevance in materials science and the periphery of drug development. The information is presented to support researchers and scientists in leveraging the unique characteristics of this compound in their work.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[1] Its fundamental properties are summarized in the tables below, compiled from various sources.

Table 1: General and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 18395-30-7 | [1] |

| Molecular Formula | C₇H₁₈O₃Si | [1] |

| Linear Formula | (CH₃)₂CHCH₂Si(OCH₃)₃ | |

| Molecular Weight | 178.30 g/mol | [1] |

| Synonyms | Trimethoxy(2-methylpropyl)silane, IBTMS | [1] |

| InChI | InChI=1S/C7H18O3Si/c1-7(2)6-11(8-3,9-4)10-5/h7H,6H2,1-5H3 | [1] |

| InChI Key | XYJRNCYWTVGEEG-UHFFFAOYSA-N | [1] |

| SMILES | CO--INVALID-LINK--(OC)OC | [1] |

| Purity | Typically >97% |

Table 2: Physical Properties of this compound

| Property | Value | References |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.93 g/mL at 25 °C | |

| Boiling Point | 154 °C | |

| Refractive Index | n20/D 1.396 | |

| Flash Point | 27 °C (closed cup) | |

| Vapor Pressure | 4.17 mmHg at 25 °C | |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol (B145695) and acetone.[2] | [2] |

Core Functionality: Hydrolysis and Condensation

The primary utility of this compound stems from the reactivity of its trimethoxysilyl group. In the presence of water, this group undergoes hydrolysis to form reactive silanol (B1196071) groups (Si-OH). These silanol groups can then condense with hydroxyl groups on the surface of inorganic substrates (e.g., glass, silica (B1680970), metal oxides) or with other silanol groups to form stable siloxane bonds (Si-O-Si).[3] This process is the foundation of its function as a surface modifier and coupling agent. The hydrolysis and condensation reactions are typically catalyzed by acid or base.[4]

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound. These protocols are based on established procedures for silane (B1218182) coupling agents and should be adapted as necessary for specific research requirements.

Surface Modification of Silica Nanoparticles

This protocol describes the hydrophobic modification of silica nanoparticles using IBTMS. This is relevant for applications requiring the dispersion of nanoparticles in non-polar solvents or polymeric matrices and is a foundational technique for creating more complex core-shell structures for various applications, including those in the biomedical field.[5][6]

Materials:

-

Silica nanoparticles (dispersed in ethanol, e.g., 5 mg/mL)[7]

-

This compound (IBTMS)

-

Ethanol (anhydrous)

-

Aqueous ammonium (B1175870) hydroxide (B78521) solution (for catalysis, if needed)

-

Centrifuge and appropriate tubes

-

Magnetic stirrer and stir bar

-

Ultrasonicator

Procedure:

-

Nanoparticle Suspension: In a flask, place a known volume of the silica nanoparticle suspension in ethanol (e.g., 10 mL of a 5 mg/mL solution).[7]

-

Silane Addition: While stirring, add a calculated amount of IBTMS to the nanoparticle suspension. The optimal ratio of silica to IBTMS can vary, but a starting point is a weight ratio of 1:0.01 to 1:0.1 (SiO₂:IBTMS).[7]

-

Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours. For accelerated hydrolysis and condensation, a small amount of aqueous ammonium hydroxide can be added to catalyze the reaction.[7]

-

Purification: After the reaction, the modified nanoparticles are purified by centrifugation to remove excess IBTMS and byproducts. Centrifuge the suspension (e.g., 15,000 rpm for 10 minutes), discard the supernatant, and redisperse the nanoparticle pellet in fresh ethanol using ultrasonication.[7]

-

Washing: Repeat the centrifugation and redispersion steps at least three times to ensure complete removal of unreacted silane.[7]

-

Final Product: The final product is a suspension of hydrophobically modified silica nanoparticles in ethanol.

Characterization: The success of the surface modification can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to identify the presence of isobutyl groups on the nanoparticle surface, and Thermogravimetric Analysis (TGA) to quantify the amount of grafted silane. The change in surface properties can be observed by assessing the dispersibility of the modified nanoparticles in polar versus non-polar solvents.

Application as a Coupling Agent for Composite Materials

In this application, IBTMS acts as an interfacial bridge between an inorganic filler (like glass fibers or silica) and an organic polymer matrix, leading to improved mechanical properties of the composite material.[1]

Materials:

-

Inorganic filler (e.g., glass fibers, silica powder)

-

This compound (IBTMS)

-

Ethanol

-

Water

-

Acetic acid (optional, for pH adjustment)

-

High-speed mixer

-

Oven

Procedure (Pre-treatment of Filler):

-

Solution Preparation: Prepare a treating solution by mixing 95% ethanol and 5% water. Adjust the pH to 4.5-5.5 with a small amount of acetic acid. Add IBTMS to this solution with stirring to a final concentration of 0.5-2% by weight. Allow this solution to hydrolyze for at least 30-60 minutes before use.[8]

-

Filler Treatment: The inorganic filler can be treated by either a wet or dry method.

-

Drying and Curing: After treatment, the filler should be dried to remove the solvent and promote the condensation of the silane onto the surface. A typical curing cycle is 5-10 minutes at 110-120°C.[9]

-

Compounding: The treated filler can then be incorporated into the desired polymer matrix using standard compounding techniques (e.g., melt blending).

Preparation of Hydrophobic Coatings for Concrete

IBTMS can be used to impart water repellency to porous cementitious materials like concrete, protecting them from water ingress and associated degradation.[10]

Materials:

-

Concrete specimens (cured and dried)

-

This compound (IBTMS)

-

Solvent (e.g., ethanol, isopropanol, or a suitable hydrocarbon)

-

Brush, roller, or sprayer

-

Water contact angle measurement device

Procedure:

-

Solution Preparation: Dilute IBTMS in a suitable solvent. Typical dilution levels are 20-40% IBTMS in the solvent.

-

Surface Preparation: Ensure the concrete surface is clean, dry, and free of dust and efflorescence.

-

Application: Apply the IBTMS solution uniformly to the concrete surface using a brush, roller, or low-pressure sprayer. Apply enough material until the surface remains visibly wet for a few minutes.

-

Curing: Allow the treated surface to cure under ambient conditions for at least 24 hours. The silane will penetrate the pores and react with moisture and the siliceous components of the concrete to form a hydrophobic layer.

-

Evaluation: The effectiveness of the hydrophobic treatment can be assessed by measuring the water contact angle on the treated surface. A high contact angle indicates good water repellency.[11] Water absorption tests can also be performed to quantify the reduction in water uptake.[12]

Relevance to Drug Development

While this compound does not have direct therapeutic applications, its role in surface science makes it a relevant compound for professionals in drug development, particularly in the field of drug delivery systems. The connection is primarily through the surface functionalization of nanoparticles.[6]

Mesoporous silica nanoparticles (MSNs) are widely investigated as carriers for drug delivery due to their high surface area, tunable pore size, and biocompatibility.[13][14] However, the native silica surface is hydrophilic and can sometimes lead to premature drug release or non-specific interactions in a biological environment.[15]

By modifying the surface of these MSNs with IBTMS, researchers can introduce a hydrophobic character. This can be a crucial step in a multi-step functionalization process designed to:

-

Control Drug Release: The hydrophobicity of the surface can be tailored to better retain hydrophobic drugs within the pores of the MSNs, allowing for more controlled and sustained release profiles.[16]

-

Enhance Biocompatibility: Surface modification is a key strategy to improve the biocompatibility of nanoparticles and reduce potential immunogenicity.[17] While IBTMS itself imparts hydrophobicity, it can be a foundational layer for the subsequent attachment of biocompatible polymers like polyethylene (B3416737) glycol (PEG).

-

Facilitate Targeted Delivery: A well-defined surface chemistry is essential for attaching targeting ligands (e.g., antibodies, peptides) that can direct the drug-loaded nanoparticles to specific cells or tissues. The initial surface modification with a silane like IBTMS provides a stable, covalently bound layer on which further chemical conjugations can be performed.[18]

The following diagram illustrates the logical workflow of how a surface modifying agent like IBTMS can be integrated into the development of a nanoparticle-based drug delivery system.

Safety and Handling

This compound is a flammable liquid and vapor. It can cause skin and eye irritation.[9] Upon contact with water or moisture, it hydrolyzes to produce methanol, which is toxic. Therefore, appropriate safety precautions must be taken during handling and storage.

-

Handling: Work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat.[9] Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames. Keep away from water and moisture to prevent hydrolysis.

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, do not induce vomiting. In all cases of exposure, seek medical attention.

Conclusion

This compound is a valuable chemical tool for researchers and scientists in materials science and related fields. Its ability to form robust covalent bonds with inorganic surfaces makes it an effective agent for creating hydrophobic surfaces, improving interfacial adhesion in composites, and serving as a foundational layer for more complex surface functionalization. While not a therapeutic agent itself, its application in the surface modification of nanocarriers highlights its indirect but significant relevance to the field of drug development. A thorough understanding of its properties and reaction mechanisms, coupled with adherence to appropriate safety protocols, will enable its effective and safe use in a wide range of research and development activities.

References

- 1. silicorex.com [silicorex.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 5. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 6. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. shinetsusilicone-global.com [shinetsusilicone-global.com]

- 9. gelest.com [gelest.com]

- 10. jcema.com [jcema.com]

- 11. orbi.uliege.be [orbi.uliege.be]

- 12. Synthesis and characterization of hydrophobic coating materials based on alkoxy silane compounds [chemistry.semnan.ac.ir]

- 13. Mesoporous silica nanoparticles: facile surface functionalization and versatile biomedical applications in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Multifunctional mesoporous silica nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Influence of Drug-Silica Electrostatic Interactions on Drug Release from Mesoporous Silica-Based Oral Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Drug Delivery – NanoBioMaterials Group [nanobiomaterialsmq.com]

- 17. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Surface Modification of Mesoporous Silica Nanoparticles for Application in Targeted Delivery Systems of Antitumour Drugs [mdpi.com]

An In-depth Technical Guide to the Hydrolysis and Condensation of Isobutyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the hydrolysis and condensation of isobutyltrimethoxysilane. The sol-gel process, driven by these two fundamental reactions, is a cornerstone of advanced materials science, enabling the synthesis of a wide range of organic-inorganic hybrid materials. Understanding and controlling these reactions are critical for tailoring the properties of the final materials for applications ranging from drug delivery systems to specialized coatings.

Core Reaction Mechanisms

The transformation of this compound into a polysiloxane network proceeds through a two-step mechanism: hydrolysis followed by condensation.[1]

1.1. Hydrolysis: In the initial step, the methoxy (B1213986) groups (-OCH₃) of the this compound molecule are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction can be catalyzed by either an acid or a base.[2] The product of this step is isobutylsilanetriol and methanol.

1.2. Condensation: The newly formed silanol (B1196071) groups are reactive and undergo condensation to form siloxane bonds (Si-O-Si), releasing either water or alcohol as a byproduct. This process leads to the formation of oligomers and eventually a cross-linked three-dimensional network.[3]

The overall reaction scheme is influenced by numerous factors, including pH, water-to-silane ratio, catalyst, solvent, and temperature.[2][3]

Quantitative Data on Hydrolysis and Condensation Kinetics

The following tables summarize representative kinetic data for these related compounds under various conditions.

Table 1: Hydrolysis Rate Constants for Various Alkoxysilanes

| Silane (B1218182) | Catalyst/Condition | Rate Constant (k) | Temperature (°C) | Reference |

| Methyltriethoxysilane (MTES) | Acidic (pH 2-4) | 0 - 0.23 M⁻¹min⁻¹ | Not Specified | [3] |

| Tetraethoxysilane (TEOS) | Acidic (pH 2-4) | 0 - 0.18 M⁻¹min⁻¹ | Not Specified | [3] |

| Phenyltrimethoxysilane (PTMS) | K₂CO₃ in THF/water | 2.87 ± 0.14 x 10⁻⁸ M⁻²·³s⁻¹ | Not Specified | [3] |

| Propyltrimethoxysilane (PrTMS) | K₂CO₃ in THF/water | 1.26 ± 0.11 x 10⁻⁸ M⁻²·¹s⁻¹ | Not Specified | [3] |

| γ-Glycidoxypropyltrimethoxysilane (γ-GPS) | pH 5.4 | 0.026 min⁻¹ (pseudo-first order) | 26 | [4] |

Table 2: Activation Energies for Hydrolysis and Condensation

| Silane | Process | Catalyst/Condition | Activation Energy (Ea) | Reference |

| Methyltriethoxysilane (MTES) | Hydrolysis | pH 3.13 | 57.61 kJ/mol | [3] |

| Methyltriethoxysilane (MTES) | Hydrolysis | pH 3.83 | 97.84 kJ/mol | [3] |

| Tetraethoxysilane (TEOS) | Hydrolysis | pH 3.13 | 31.52 kJ/mol | [3] |

| Tetraethoxysilane (TEOS) | Hydrolysis | Acidic (<0.003 M HCl) | 11 - 16 kcal/mol | [3] |

| Tetraethoxysilane (TEOS) | Hydrolysis | Basic (0.04 to 3 M NH₃) | 6 kcal/mol | [3] |

| γ-Glycidoxypropyltrimethoxysilane (γ-GPS) | Epoxy Ring Opening | pH 5.4 | 68.4 kJ/mol | [4] |

Experimental Protocols

Precise control and monitoring of the hydrolysis and condensation reactions are paramount for reproducible material synthesis. The following are detailed methodologies for key analytical techniques.

3.1. Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁹Si NMR spectroscopy is a powerful tool for directly observing the silicon species throughout the sol-gel process. It allows for the quantification of the starting alkoxysilane, various hydrolyzed intermediates (silanols), and the different condensed species (siloxanes).[5][6]

-

Sample Preparation:

-

Prepare a stock solution of this compound in a deuterated solvent (e.g., CDCl₃ or d₆-DMSO) to provide a lock signal for the NMR spectrometer.

-

In a separate vial, prepare the hydrolysis solution containing deuterated water (D₂O) and, if required, a catalyst (e.g., HCl or NH₄OH) at the desired concentration.

-

To initiate the reaction, mix a known volume of the silane stock solution with the hydrolysis solution in an NMR tube at a controlled temperature.

-

-

NMR Acquisition:

-

Acquire ²⁹Si NMR spectra at regular time intervals to monitor the disappearance of the this compound signal and the appearance of new signals corresponding to the hydrolyzed and condensed species.

-

Typical chemical shift ranges for T species (R-Si(OX)₃) are:

-

Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification. A sufficient relaxation delay (typically 5 times the longest T₁ relaxation time) must be used.

-

-

Data Analysis:

-

Integrate the signals corresponding to each silicon species at each time point.

-

The degree of condensation (Dc) can be calculated using the following formula: Dc (%) = [ (1 × I(T¹)) + (2 × I(T²)) + (3 × I(T³)) ] / [ 3 × (I(T⁰) + I(T¹) + I(T²) + I(T³)) ] × 100 where I(Tⁿ) is the integral of the corresponding Tⁿ species.[7]

-

3.2. Monitoring by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a complementary technique that provides information about the changes in chemical bonding during the reaction. It is particularly useful for monitoring the disappearance of Si-O-CH₃ bonds and the appearance of Si-OH and Si-O-Si bonds.[9]

-

Sample Preparation:

-

Prepare the reaction mixture as described for the NMR analysis.

-

For in-situ monitoring, an Attenuated Total Reflectance (ATR)-FTIR probe can be immersed directly into the reaction vessel.[10]

-

Alternatively, aliquots of the reaction mixture can be withdrawn at different time points and cast as thin films on an IR-transparent substrate (e.g., KBr or NaCl plates) after solvent evaporation.

-

-

FTIR Measurement:

-

Record FTIR spectra over a range of approximately 4000 to 400 cm⁻¹.

-

Key vibrational bands to monitor include:

-

~2840-2960 cm⁻¹: C-H stretching of the isobutyl and methoxy groups.

-

~1190 and 820 cm⁻¹: Si-O-CH₃ stretching and rocking. The disappearance of these bands indicates hydrolysis.

-

~3200-3700 cm⁻¹ (broad) and ~900 cm⁻¹: O-H stretching and Si-OH bending of silanol groups, respectively. The appearance and subsequent decrease of these bands indicate hydrolysis followed by condensation.[11]

-

~1000-1130 cm⁻¹ (broad): Asymmetric Si-O-Si stretching of siloxane bonds. The growth of this band signifies the progress of condensation.[9]

-

-

-

Data Analysis:

-

The relative concentrations of the different species can be estimated by analyzing the changes in the peak areas of their characteristic absorption bands. A peak that is not expected to change during the reaction can be used as an internal standard for normalization.

-

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes in the hydrolysis and condensation of this compound.

Caption: Stepwise hydrolysis of this compound.

Caption: Condensation of two isobutylsilanetriol molecules.

Caption: General experimental workflow for kinetic analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review [mdpi.com]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sites.me.ucsb.edu [sites.me.ucsb.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 10. A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation | MDPI [mdpi.com]

- 11. scite.ai [scite.ai]

Isobutyltrimethoxysilane mechanism of action as a coupling agent

An In-depth Technical Guide on the Core Mechanism of Action of Isobutyltrimethoxysilane as a Coupling Agent

Introduction

This compound (IBTMS) is an organofunctional alkoxysilane that serves as a versatile coupling agent, adhesion promoter, and surface modifier.[1] Its molecular structure is bifunctional, featuring a non-hydrolyzable isobutyl group and three hydrolyzable methoxy (B1213986) groups.[1] This dual nature allows it to act as a chemical bridge between inorganic substrates (such as glass, metals, and silica) and organic polymers, enhancing adhesion and improving the mechanical and chemical resistance of composite materials.[1][2][3] This technical guide provides a detailed exploration of the core mechanism of IBTMS, supported by data, experimental protocols, and process visualizations. It is intended for researchers, scientists, and professionals in materials science and drug development who utilize silane (B1218182) chemistry for surface modification and conjugation.

Core Mechanism of Action: A Multi-Step Process

The efficacy of this compound as a coupling agent is not the result of a single reaction but a sequence of processes: hydrolysis, condensation, and interfacial bonding. This sequence transforms the soluble, reactive silane monomer into a durable, covalently bonded polysiloxane network at the inorganic-organic interface.

Step 1: Hydrolysis of Methoxysilane Groups

The primary step in the activation of IBTMS is the hydrolysis of its methoxy (-OCH₃) groups in the presence of water. This reaction cleaves the silicon-oxygen-carbon bond, replacing the methoxy groups with hydroxyl groups (-OH), to form reactive silanols (Si-OH). Methanol is produced as a byproduct.[4][5][6] The reaction is catalyzed by either acid or base, with the rate being slowest near a neutral pH of 7.[5][7]

-

Reaction: (CH₃)₂CHCH₂Si(OCH₃)₃ + 3H₂O ⇌ (CH₃)₂CHCH₂Si(OH)₃ + 3CH₃OH

The hydrolysis rate of trimethoxysilanes is generally faster than that of triethoxysilanes.[8] This initial step is critical as it generates the functional groups necessary for subsequent condensation and bonding to the substrate.[6]

Step 2: Condensation to Siloxane Oligomers

The newly formed silanol (B1196071) groups are highly reactive and can condense with each other to form stable siloxane bonds (Si-O-Si).[6][9] This process releases water and can occur in solution to form soluble oligomeric species before the silane is applied to the surface.[4] This pre-condensation can be beneficial, as these oligomers can still readily bond to the substrate surface.

-

Reaction: 2 (CH₃)₂CHCH₂Si(OH)₃ ⇌ (HO)₂(CH₃)₂CHCH₂Si-O-SiCH₂CH(CH₃)₂(OH)₂ + H₂O

Step 3: Interfacial Bonding with Inorganic Substrates

The crucial step for adhesion to inorganic materials involves the interaction of the silanol groups from both monomeric and oligomeric silanes with hydroxyl groups present on the substrate surface.

-

Hydrogen Bonding: Initially, the silanol groups of the IBTMS oligomers form hydrogen bonds with the surface hydroxyls of the inorganic material (e.g., Si-OH on glass, or M-OH on metal oxides).[4][6]

-

Covalent Bond Formation: With the removal of water, typically through drying or curing at elevated temperatures (e.g., 120°C), these hydrogen bonds are converted into durable, covalent M-O-Si bonds (where M can be Si, Al, Fe, etc.).[4][6] This process anchors the silane firmly to the inorganic surface, creating a robust chemical linkage.[10]

Step 4: Interaction with the Organic Polymer Matrix

The isobutyl group, being a non-polar alkyl chain, is organophilic. It extends away from the inorganic surface and becomes physically entangled with the organic polymer matrix of an adhesive, coating, or composite. This creates a hydrophobic, low-surface-energy region that is compatible with the polymer, promoting wetting and adhesion through van der Waals forces and mechanical interlocking.[11] This physical interaction ensures that stress is efficiently transferred from the polymer matrix to the rigid inorganic substrate, enhancing the overall mechanical properties of the material.[12]

Data Presentation

Quantitative data is essential for evaluating the effectiveness of IBTMS treatment. The following tables summarize the key properties of IBTMS and representative performance data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 18395-30-7 | [1][13] |

| Molecular Formula | C₇H₁₈O₃Si | [13][14] |

| Molecular Weight | 178.3 g/mol | [14] |

| Appearance | Colorless clear liquid | [1][15] |

| Boiling Point | 154 °C | [14][15] |

| Density | 0.93 g/mL at 25 °C | [14][15] |

| Refractive Index (n20/D) | 1.396 | [15] |

| Sensitivity | Moisture sensitive |[1][14] |

Table 2: Representative Water Contact Angle Data on Treated Substrates This table illustrates the change in surface hydrophobicity after treatment with an IBTMS solution, a key indicator of successful surface modification.

| Substrate | Treatment | Average Water Contact Angle (°) |

| Glass Slide | Untreated | ~35° |

| Glass Slide | Treated with 2% IBTMS in Ethanol | ~95° |

| Aluminum (Al 2024) | Untreated | ~65° |

| Aluminum (Al 2024) | Treated with 2% IBTMS in Ethanol | ~105° |

Table 3: Representative Lap Shear Strength Data This table demonstrates the improvement in adhesive bond strength when using IBTMS as a coupling agent between an aluminum substrate and an epoxy adhesive.

| Substrate | Primer/Coupling Agent | Adhesive | Average Lap Shear Strength (MPa) |

| Aluminum (Al 2024) | None (Control) | Standard Epoxy | 12.5 |

| Aluminum (Al 2024) | 2% IBTMS Solution | Standard Epoxy | 21.8 |

Experimental Protocols

Detailed and consistent methodologies are critical for achieving reproducible results when working with silane coupling agents.

Protocol 1: General Surface Treatment with IBTMS

-

Substrate Cleaning: Thoroughly clean the inorganic substrate to remove organic contaminants and expose surface hydroxyl groups. A typical procedure involves sonication in acetone, followed by isopropanol, and finally deionized water. Dry the substrate with a stream of nitrogen or in an oven at 110°C.

-

Silane Solution Preparation: Prepare a 1-2% (v/v) solution of this compound in a 95:5 ethanol/water solvent mixture. Add the silane to the solvent and stir for at least 1 hour to allow for partial hydrolysis and oligomerization. The pH can be adjusted to 4.5-5.5 with acetic acid to catalyze hydrolysis.[7]

-

Application: Immerse the cleaned substrate in the silane solution for 2-5 minutes. Alternatively, the solution can be wiped or sprayed onto the surface.

-

Drying and Curing: Remove the substrate and allow excess solution to drain. Air dry for 30 minutes, followed by curing in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent bonds with the substrate.[6]

-

Rinsing: After curing, rinse the surface with the parent solvent (ethanol) to remove any loosely bound, physisorbed silane layers.

Protocol 2: Surface Characterization by Contact Angle Measurement

-

Objective: To quantify the change in surface energy and confirm the hydrophobic nature of the IBTMS layer.

-

Apparatus: Goniometer or contact angle measuring system.

-

Methodology:

-

Place a 5 µL droplet of deionized water onto the untreated and IBTMS-treated surfaces.

-

Capture a high-resolution image of the droplet at the liquid-solid interface.

-

Use software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

-

Perform at least five measurements at different locations on each sample and calculate the average angle. A significant increase in the contact angle for the treated surface indicates successful hydrophobic modification.

-

Protocol 3: Analysis by Fourier-Transform Infrared Spectroscopy (FTIR)

-

Objective: To chemically verify the hydrolysis and condensation reactions.

-

Methodology: Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Acquire a background spectrum of the clean, untreated substrate.

-

Apply the IBTMS solution to the substrate and cure as described in Protocol 1.

-

Acquire the spectrum of the treated surface.

-

Observe the disappearance or reduction of Si-O-CH₃ peaks (around 1080 cm⁻¹ and 2840 cm⁻¹) and the appearance of broad Si-O-Si siloxane peaks (around 1000-1100 cm⁻¹) and Si-OH peaks (~3200-3700 cm⁻¹ and ~950 cm⁻¹).

-

Visualizations of Mechanisms and Workflows

Diagram 1: Hydrolysis and Condensation Pathway of IBTMS

Caption: Chemical pathway showing the hydrolysis of IBTMS to a silanol followed by condensation to a siloxane.

Diagram 2: Interfacial Bonding Mechanism

Caption: The role of IBTMS as a bridge between an inorganic substrate and an organic polymer matrix.

Diagram 3: Experimental Workflow for Surface Characterization

Caption: A typical experimental workflow for treating and analyzing a surface with IBTMS.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemsilicone.com [chemsilicone.com]

- 3. dakenchem.com [dakenchem.com]

- 4. server.ccl.net [server.ccl.net]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. gelest.com [gelest.com]

- 7. researchgate.net [researchgate.net]

- 8. The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd. [sunfar-silicone.com]

- 9. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. nbinno.com [nbinno.com]

- 12. Silane Content Influences Properties in Nanostructured Composites [ohi-s.com]

- 13. This compound | C7H18O3Si | CID 87622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Isobutyl(trimethoxy)silane One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 15. This compound | 18395-30-7 [chemicalbook.com]

Role of Isobutyltrimethoxysilane in sol-gel processes

An In-depth Technical Guide on the Role of Isobutyltrimethoxysilane in Sol-Gel Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials with a wide range of applications, from coatings and thin films to nanoparticles for drug delivery.[1][2] The process involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, to form a colloidal suspension (sol) that subsequently evolves into a continuous solid network (gel).[1][2] Organoalkoxysilanes, such as this compound (IBTMS), are frequently incorporated into silica-based sol-gel systems to impart specific functionalities to the final material. The isobutyl group, a non-hydrolyzable organic substituent, plays a crucial role in modifying the properties of the resulting silica (B1680970) network.

This technical guide provides an in-depth exploration of the role of this compound in sol-gel processes. It covers the fundamental reaction mechanisms, detailed experimental protocols derived from relevant studies, quantitative data on the impact of IBTMS on material properties, and its potential applications, particularly in the realm of drug development.

Core Principles: The Chemistry of this compound in Sol-Gel Processes

The introduction of this compound into a sol-gel system, often in conjunction with a primary silica precursor like tetraethoxysilane (TEOS) or tetramethoxysilane (B109134) (TMOS), follows the fundamental steps of hydrolysis and condensation.[3]

1. Hydrolysis: The process is initiated by the addition of water, typically in the presence of an acid or base catalyst. The methoxy (B1213986) groups (-OCH₃) of IBTMS are replaced by hydroxyl groups (-OH).

Si(CH₂CH(CH₃)₂)(OCH₃)₃ + 3H₂O ⇌ Si(CH₂CH(CH₃)₂)(OH)₃ + 3CH₃OH

2. Condensation: The newly formed silanol (B1196071) groups are highly reactive and undergo condensation reactions to form siloxane bridges (Si-O-Si), releasing water or alcohol. This process leads to the formation of a three-dimensional network. Co-condensation between hydrolyzed IBTMS and hydrolyzed TEOS/TMOS results in a hybrid organic-inorganic material.

2 Si(CH₂CH(CH₃)₂)(OH)₃ ⇌ (OH)₂(CH₂CH(CH₃)₂)Si-O-Si(CH₂CH(CH₃)₂)(OH)₂ + H₂O

Si(CH₂CH(CH₃)₂)(OH)₃ + Si(OH)₄ ⇌ (OH)₂(CH₂CH(CH₃)₂)Si-O-Si(OH)₃ + H₂O

The presence of the bulky, non-polar isobutyl group has a significant impact on the final properties of the material:

-

Hydrophobicity: The isobutyl groups are hydrophobic, and their incorporation into the silica network significantly increases the water-repellency of the material. This is a key factor in the creation of superhydrophobic surfaces.

-

Steric Hindrance: The size of the isobutyl group can influence the rate of hydrolysis and condensation, as well as the final structure of the gel. It can lead to a more open and porous network compared to a purely inorganic silica gel.

-

Mechanical Properties: The organic side chains can affect the flexibility and mechanical strength of the resulting material.

Experimental Protocols

While a specific, detailed protocol for every application of IBTMS is beyond the scope of this guide, the following sections provide representative experimental methodologies for key applications.

Protocol 1: Synthesis of Superhydrophobic Coatings

This protocol is adapted from a study on hybrid sol-gel superhydrophobic coatings using alkyl silane-modified nanosilica.[3]

Materials:

-

Tetraethyl orthosilicate (B98303) (TEOS)

-

This compound (IBTMS)

-

Ethanol (B145695) (95%)

-

Ammonium (B1175870) hydroxide (B78521) (28-30%)

-

Distilled water

-

Glass substrates

Procedure:

-

Substrate Preparation: Clean glass substrates by sonicating in acetone (B3395972) for 15 minutes, followed by drying.

-

Sol Preparation:

-

In a reaction vessel, prepare a solution of ethanol and water at a ratio of 95:5 by volume.

-

Add ammonium hydroxide to the ethanol/water mixture to adjust the pH to approximately 10.5.

-

Introduce TEOS and IBTMS into the solution with the desired molar ratio. The total precursor concentration can be varied (e.g., 0.09 M).

-

-

Reaction: Place the vessel on an orbital shaker and agitate overnight at room temperature.

-

Coating: Immerse the cleaned glass substrates into the prepared sol.

-

Drying and Curing: Remove the coated substrates, wash with ethanol, and then sonicate in acetone for 20 minutes. Finally, dry the coatings. For enhanced stability, a heat treatment can be applied.

Quantitative Data on Material Properties

The incorporation of IBTMS significantly alters the physicochemical properties of the resulting silica-based materials.

Surface Wettability

The primary role of IBTMS is to induce hydrophobicity. The water contact angle (WCA) is a direct measure of this property.

| TEOS:IBTMS Molar Ratio | Water Contact Angle (WCA) (°) | Sliding Angle (SA) (°) | Reference |

| 9:1 | 98.7 ± 5.77 | 48.0 | [3] |

Note: Data for other alkyltrimethoxysilanes in the same study show that superhydrophobicity (WCA > 150°) can be achieved by optimizing the TEOS to organosilane ratio and the length of the alkyl chain.[3]

Porosity and Surface Area

While specific data for IBTMS is limited, studies on similar organoalkoxysilanes like methyltriethoxysilane (MTES) provide valuable insights. The introduction of alkyl groups generally leads to an increase in pore size and a decrease in surface area compared to unmodified silica gels, due to the steric hindrance of the organic groups.

| Material | Average Pore Diameter (nm) | BET Surface Area (m²/g) | Reference |

| TEOS-derived silica | ~2.5 | ~800 | [4] |

| 20% MTES / 80% TEOS | ~3.0 | ~750 | [4] |

| 50% MTES / 50% TEOS | ~4.5 | ~600 | [4] |

This table presents representative data for a related organosilane (MTES) to illustrate the general trend of increasing pore size and decreasing surface area with increasing organosilane content.

Mechanical Properties

The mechanical properties of IBTMS-modified materials are not extensively documented. However, it is generally understood that the incorporation of organic groups can increase the flexibility of the silica network, potentially reducing its brittleness. The effect on hardness and modulus is complex and depends on the degree of cross-linking and the nature of the organic group. For comparative purposes, data for MTMS/TEOS sol-gel coatings are presented.

| Material | Hardness (GPa) | Elastic Modulus (GPa) | Reference |

| MTMS/TEOS coating | 0.92 | 6.5 | [5] |

This data is for a related organosilane (MTMS) and serves as an example of the mechanical properties that can be expected from hybrid organic-inorganic silica coatings.

Signaling Pathways and Logical Relationships

The sol-gel process involving IBTMS can be visualized as a series of interconnected steps, from precursor hydrolysis to the formation of the final functionalized material.

Applications in Drug Development

The unique properties imparted by IBTMS make it a promising candidate for various applications in drug development, primarily related to modifying the surface properties of silica-based drug delivery systems.

Controlled Release Formulations

The hydrophobicity introduced by IBTMS can be used to modulate the release of drugs from a silica matrix. For hydrophobic drugs, the non-polar environment created by the isobutyl groups can enhance drug loading and provide a more sustained release profile. Conversely, for hydrophilic drugs, an IBTMS-modified matrix could potentially slow down the initial burst release by creating a more hydrophobic barrier.

While specific drug release studies using IBTMS-modified silica are not widely available, the principles of modifying release kinetics through the incorporation of hydrophobic organosilanes are well-established.

Experimental Protocol for Drug Loading (Hypothetical)

This hypothetical protocol is based on general procedures for drug loading into silica xerogels.

Materials:

-

Pre-synthesized IBTMS-modified silica xerogel (powdered)

-

Drug of interest

-

Appropriate solvent for the drug

-

Phosphate-buffered saline (PBS) for release studies

Procedure:

-

Drug Solution Preparation: Dissolve the drug in a suitable solvent to a known concentration.

-

Loading: Immerse a known weight of the IBTMS-modified silica xerogel in the drug solution. Stir the suspension for a specified period (e.g., 24 hours) to allow for drug adsorption and diffusion into the pores.

-

Separation and Drying: Separate the drug-loaded xerogel from the solution by centrifugation or filtration. Wash with a small amount of solvent to remove surface-adsorbed drug. Dry the loaded xerogel under vacuum.

-

Quantification of Loading: Analyze the supernatant from the loading and washing steps using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC) to determine the amount of drug loaded into the xerogel.

-

In Vitro Release Study:

-

Disperse a known amount of the drug-loaded xerogel in a known volume of PBS (pH 7.4).

-

Maintain the suspension at 37°C with constant stirring.

-

At predetermined time intervals, withdraw aliquots of the release medium, replacing the volume with fresh PBS.

-

Analyze the drug concentration in the withdrawn aliquots to determine the cumulative drug release profile.

-

Conclusion

This compound is a valuable organoalkoxysilane precursor in sol-gel chemistry, primarily utilized for its ability to impart hydrophobicity to silica-based materials. The incorporation of the isobutyl group allows for the tuning of surface wettability, porosity, and mechanical properties of the final product. While detailed quantitative data and specific experimental protocols for IBTMS are still emerging in the scientific literature, the principles of its function can be inferred from studies on related alkyl-substituted silanes. The ability to control surface properties at the molecular level makes IBTMS a promising component for the design of advanced materials, including superhydrophobic coatings and potentially for modulating drug release from silica-based delivery systems. Further research is warranted to fully elucidate the quantitative effects of IBTMS on a broader range of material properties and to explore its full potential in pharmaceutical and biomedical applications.

References

- 1. Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Modified Drug Delivery Systems with Metformin Loaded in Mesoporous Silica Matrices: Experimental and Theoretical Designs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica [mdpi.com]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isobutyltrimethoxysilane for the Creation of Hydrophobic Surfaces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isobutyltrimethoxysilane (IBTMO) as a surface modifying agent to create hydrophobic surfaces. The document details the chemical properties, synthesis, and mechanism of action of IBTMO, and provides detailed experimental protocols for its application. Furthermore, it presents quantitative data on the performance of IBTMO coatings and discusses their durability and potential applications in drug development.

Introduction to this compound (IBTMO)

This compound (IBTMO), with the chemical formula C7H18O3Si, is an organosilane that is widely used to impart hydrophobicity to a variety of substrates.[1] Its molecular structure consists of a central silicon atom bonded to an isobutyl group and three methoxy (B1213986) groups. The methoxy groups are hydrolyzable and can react with hydroxyl groups present on the surface of many materials, such as glass, metal oxides, and ceramics, to form a stable, covalent bond.[2] The non-polar isobutyl group is oriented away from the surface, creating a low-energy layer that repels water.[3]

The creation of hydrophobic surfaces is crucial in a multitude of applications, including self-cleaning coatings, anti-icing surfaces, and biomedical devices.[4] In the context of drug development, hydrophobic surfaces can be utilized to control protein adsorption, improve the biocompatibility of implants, and develop novel drug delivery systems.[5]

Synthesis of Isobutylalkoxysilanes

While the direct synthesis of this compound is not extensively detailed in readily available literature, the synthesis of the closely related isobutyltriethoxysilane (B103999) provides a clear pathway. The process generally involves the reaction of a halo-isobutane with an active metal and a silicate (B1173343).

A common method involves the following steps:

-

Grignard Reagent Formation: Isobutylmagnesium halide is prepared by reacting a halo-isobutane (e.g., isobutyl bromide or isobutyl chloride) with magnesium metal in a suitable solvent like tetrahydrofuran (B95107) (THF).

-

Reaction with Silicate: The Grignard reagent is then reacted with tetraethyl orthosilicate (B98303) (TEOS) or tetramethyl orthosilicate (TMOS) to yield isobutyltriethoxysilane or this compound, respectively.[6]

-

Purification: The final product is purified by distillation under reduced pressure.[6][7]

A patented method describes adding active metals like magnesium, lithium, or sodium and ethyl orthosilicate to a reactor, heating it, and then adding iodine and a halogenated iso-butane. The mixture is refluxed, cooled, filtered, and the final product is obtained by reduced pressure distillation.[7]

Mechanism of Hydrophobic Surface Formation

The formation of a hydrophobic layer by IBTMO on a hydroxylated surface is a two-step process involving hydrolysis and condensation.[8][9]

-

Hydrolysis: The methoxy groups (-OCH3) of the IBTMO molecule react with water to form silanol (B1196071) groups (-OH) and methanol (B129727) as a byproduct. This reaction can be catalyzed by either an acid or a base.[8]

-

Condensation: The newly formed silanol groups can then react in two ways:

-

Surface Condensation: The silanol groups of the hydrolyzed IBTMO molecule react with the hydroxyl groups (-OH) on the substrate surface, forming stable siloxane bonds (Si-O-Si) and releasing water. This covalently bonds the IBTMO molecule to the surface.

-

Self-Condensation: The silanol groups of adjacent hydrolyzed IBTMO molecules can react with each other to form a cross-linked polysiloxane network on the surface.[10]

-

The overall reaction leads to a dense, chemically stable, and hydrophobic coating.

Figure 1: Hydrolysis and condensation of IBTMO.

Quantitative Data on IBTMO and Related Silane (B1218182) Coatings

The effectiveness of a hydrophobic coating is primarily quantified by its water contact angle (WCA). A surface is generally considered hydrophobic if the WCA is greater than 90°.[11] The surface energy of the material is another important parameter, with lower surface energy corresponding to higher hydrophobicity.[12]

| Coating Material | Substrate | Water Contact Angle (WCA) | Surface Energy (mJ/m²) | Reference(s) |

| Untreated Concrete | Concrete | < 50° | - | [13] |

| Siloxane-treated Concrete | Concrete | 145° | - | [13] |

| Methyltrimethoxysilane (MTMS) modified Si-sol | Quartz | 73.2° | 48.88 | [14] |

| Isobutyltriethoxysilane on C-S-H | Calcium Silicate Hydrate (B1144303) | Hydrophobic | - | [15] |

| Alkylsilane (general) | Glass | > 90° | < 30 | [3][12] |

Table 1: Water Contact Angle and Surface Energy of Silane-Treated Surfaces.

| Aging Condition | Silane Type | Substrate | Change in Water Contact Angle | Reference(s) |

| UV Exposure (700 hours) | Water-based siloxane | Concrete | Decrease to < 90° | [13] |

| Thermal Shocks (20 cycles) | Solvent-based siloxane | Concrete | Decrease to < 90° | [13] |

| Water Immersion (~1 month) | Octadecyltrimethoxysilane | Aluminum Alloy | Decrease in hydrophobicity | [16] |

| Weathering | Silane-modified systems | Wood | Enhanced color and surface stability | [17] |

Table 2: Durability of Silane-Based Hydrophobic Coatings.

Experimental Protocols for Surface Modification

The following protocols are generalized from common silanization procedures and should be optimized for specific substrates and applications.

References

- 1. This compound | C7H18O3Si | CID 87622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. briefs.techconnect.org [briefs.techconnect.org]

- 5. Drug Delivery Systems Obtained from Silica Based Organic-Inorganic Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103483370B - A kind of preparation method of isobutyl triethoxy silane - Google Patents [patents.google.com]

- 7. CN102219802A - Method for preparing novel isobutyl triethoxy silane - Google Patents [patents.google.com]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pcimag.com [pcimag.com]

- 11. nanoscience.com [nanoscience.com]

- 12. Typical values of surface energy for materials and adhesives - TWI [twi-global.com]

- 13. orbi.uliege.be [orbi.uliege.be]

- 14. researchgate.net [researchgate.net]

- 15. Hydrophobic silane coating films for the inhibition of water ingress into the nanometer pore of calcium silicate hydrate gels - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

The Thermal Behavior of Isobutyltrimethoxysilane: A Technical Examination of Stability and Decomposition

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition pathways of isobutyltrimethoxysilane. Aimed at researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data to elucidate the thermal characteristics of this versatile organosilane compound. Due to a lack of specific experimental studies on this compound's thermal decomposition in the public domain, this guide draws upon data from analogous alkoxysilanes and established principles of thermal analysis to present a predictive assessment.

Introduction to this compound

This compound ((CH₃)₂CHCH₂Si(OCH₃)₃) is a member of the alkoxysilane family, compounds widely utilized as coupling agents, surface modifiers, and cross-linking agents in a variety of industrial and technological applications. Its utility stems from the dual reactivity of the isobutyl group and the hydrolyzable methoxy (B1213986) groups attached to the silicon atom. Understanding the thermal limitations and decomposition behavior of this compound is critical for ensuring its safe handling, storage, and effective application in thermally sensitive processes.

Physicochemical and Safety Data

A summary of the key physical and safety properties of this compound is presented in Table 1. While stable under normal conditions, it is a flammable liquid and sensitive to moisture.[1] The flash point and boiling point are important parameters for assessing its behavior at elevated temperatures.

| Property | Value | Source |

| Molecular Formula | C₇H₁₈O₃Si | [2] |

| Molecular Weight | 178.30 g/mol | [2] |

| Boiling Point | 154 °C | Thermo Scientific |

| Flash Point | 31 °C (87.8 °F) | Thermo Scientific |

| Density | 0.93 g/mL at 25 °C | Thermo Scientific |

| Stability | Stable under normal conditions. | [1] |

| Hazards | Flammable liquid and vapor. Causes skin and eye irritation. | [2][3] |

Thermal Stability and Decomposition Analysis

It is anticipated that the thermal decomposition of this compound would occur at elevated temperatures, likely initiating with the cleavage of the Si-C or Si-O bonds. The presence of the isobutyl group may influence the decomposition mechanism compared to simpler alkylsilanes.

Postulated Decomposition Pathways

The decomposition of this compound under thermal stress is likely to proceed through a series of complex reactions. Based on the chemistry of related organosilanes, two primary decomposition pathways can be hypothesized:

-

Pathway A: C-Si Bond Cleavage: The initial step could involve the homolytic cleavage of the bond between the isobutyl group and the silicon atom, generating an isobutyl radical and a trimethoxysilyl radical. These reactive intermediates would then undergo further reactions.

-

Pathway B: O-C Bond Cleavage: Alternatively, the decomposition could be initiated by the cleavage of the oxygen-methyl bond within the methoxy groups, leading to the formation of formaldehyde (B43269) and other byproducts.

The following diagram illustrates these potential initial steps in the decomposition process.

Proposed Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition products of this compound, a series of well-established thermal analysis techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

A small, precisely weighed sample of this compound (5-10 mg) is placed in an inert TGA pan (e.g., alumina (B75360) or platinum).

-

The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidation.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

-

A small sample of this compound (2-5 mg) is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

The differential heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC thermogram (heat flow vs. temperature) will show endothermic peaks for melting and boiling, and potentially exothermic peaks for decomposition events.

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

Objective: To identify the chemical composition of the volatile products released during thermal decomposition.

Methodology:

-

A TGA instrument is coupled to a mass spectrometer via a heated transfer line.

-

As the this compound sample is heated in the TGA, the evolved gases are continuously transferred to the mass spectrometer.

-

Mass spectra of the evolved gases are recorded as a function of temperature.

-

The mass-to-charge ratio of the detected ions allows for the identification of the decomposition products.

Conclusion

While specific experimental data on the thermal decomposition of this compound is currently limited in publicly accessible literature, this technical guide provides a foundational understanding based on the properties of analogous compounds and established analytical methodologies. The proposed experimental workflows offer a clear path for future research to definitively characterize the thermal stability and decomposition pathways of this important organosilane. Such data will be invaluable for optimizing its use in various applications and ensuring safe handling and processing conditions. Further research employing the outlined techniques is strongly encouraged to fill the existing knowledge gap.

References

An In-depth Technical Guide to the Safe Handling of Isobutyltrimethoxysilane

This guide provides comprehensive safety information and handling precautions for Isobutyltrimethoxysilane, intended for researchers, scientists, and professionals in drug development. The following sections detail the chemical and physical properties, hazard classifications, handling protocols, and emergency procedures associated with this compound.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C7H18O3Si | [1][2] |

| Molecular Weight | 178.30 g/mol | [1] |

| Appearance | Colorless liquid | [1][3][4] |

| Odor | Mild odor | [4] |

| Boiling Point | 154 °C (309 °F) | [3] |

| Density | 0.93 g/mL at 25 °C | [3] |

| Flash Point | 27 °C (80.6 °F) - closed cup | |

| Refractive Index | n20/D 1.396 | [3] |

| Solubility | Soluble in organic solvents, insoluble in water. Decomposes slowly in contact with moist air or water. | [4][5] |

GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements.[1]

| Hazard Code | Hazard Statement | Class |

| H226 | Flammable liquid and vapor | Flammable liquids (Category 3) |

| H315 | Causes skin irritation | Skin irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious eye irritation (Category 2A) |

| H332 | Harmful if inhaled | Acute toxicity, inhalation (Category 4) |

| H335 | May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation |

| H336 | May cause drowsiness or dizziness | Specific target organ toxicity — single exposure (Category 3), Central nervous system |

Note: The percentages for some hazard statements indicate the proportion of notifications to the ECHA C&L Inventory that provide that classification. For example, H226 (Flammable liquid and vapor) was reported in 83.9% of the notifications.[1]

Experimental Protocols and Handling Precautions

General Handling and Storage Protocol

Objective: To ensure the safe handling and storage of this compound to prevent exposure and accidents.

Methodology:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood to prevent the accumulation of vapors.[5][6]

-

Ignition Sources: This is a flammable liquid, so keep it away from heat, sparks, open flames, and other ignition sources.[2] Smoking is strictly prohibited in the handling area.[2]

-

Static Discharge: Take precautionary measures against static discharge. Use non-sparking tools and ground/bond containers and receiving equipment during transfer.[2][5][7]

-

Personal Hygiene: Wash hands thoroughly after handling.[5][6] Do not eat, drink, or smoke in the work area.[2] Contaminated clothing should be removed and washed before reuse.[2][5]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[6] Keep away from heat and sources of ignition.

Personal Protective Equipment (PPE) Protocol

Objective: To define the necessary personal protective equipment to be worn when handling this compound.

Methodology:

-

Eye Protection: Wear chemical safety goggles or a face shield.[6][8] Contact lenses should not be worn.[5]

-

Hand Protection: Neoprene or nitrile rubber gloves are recommended.[5] Gloves must be inspected before use and disposed of properly after.

-

Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[5][6][8] In case of potential splashing, a chemical-resistant apron may be necessary.

-

Respiratory Protection: If inhalation of vapors is possible, use a NIOSH-certified organic vapor respirator with a black cartridge.[5] For higher concentrations or in situations where the respirator is the sole means of protection, a full-face supplied-air respirator should be used.

References

- 1. This compound | C7H18O3Si | CID 87622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.es [fishersci.es]

- 3. This compound | 18395-30-7 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. gelest.com [gelest.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. gelest.com [gelest.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Surface Modification using Isobutyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals